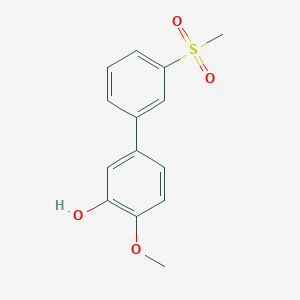
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, or 2-MEPP, is a phenolic compound found in many plant and animal tissues. It is a small molecule that has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-MEPP is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects
2-MEPP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have neuroprotective effects, and to be able to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-MEPP has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, it has low toxicity, making it safe to use in experiments. However, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound.
Zukünftige Richtungen
There are several potential future directions for 2-MEPP research. One direction is to further explore its potential applications in drug development. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential use in laboratory experiments, such as its potential use as a model compound for studying the effects of other compounds.
Synthesemethoden
2-MEPP can be synthesized through a two-step process. The first step involves the reaction of 4-methylsulfonylphenol with 2-chloroethanol in the presence of a base catalyst. This reaction yields 2-methoxy-5-(4-methylsulfonylphenyl)phenol. The second step involves the reaction of the resulting 2-MEPP with sodium hydroxide to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-MEPP has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for drug development. Additionally, its small size and low toxicity make it a useful compound for use in laboratory experiments.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-8-5-11(9-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFTXVSISVHYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685740 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-39-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)

